N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide
Description
This compound features a pyrazolo[3,4-b]pyridine core fused with a pyrrolidine carboxamide moiety. Key structural elements include:
- Heterocyclic framework: A bicyclic pyrazolo[3,4-b]pyridin-6-one system with a tetrahydro configuration at positions 4–5.
- Substituents: A thiophen-2-yl group at position 4 and a methyl group at position 1 of the pyrazole ring. The pyrrolidine carboxamide side chain includes a p-tolyl (para-methylphenyl) group at position 1 and a 5-oxo functional group.
- Molecular formula: C₂₃H₂₃N₅O₃S (calculated molecular weight: 473.53 g/mol).
Properties
IUPAC Name |
N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-13-5-7-15(8-6-13)28-12-14(10-19(28)30)23(31)25-21-20-16(17-4-3-9-32-17)11-18(29)24-22(20)27(2)26-21/h3-9,14,16H,10-12H2,1-2H3,(H,24,29)(H,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUBOPNWLOAPRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN(C4=C3C(CC(=O)N4)C5=CC=CS5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.
The molecular formula of the compound is with a molecular weight of 449.5 g/mol. The structural characteristics include a pyrazolo[3,4-b]pyridine core and a thiophene ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N5O3S |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 1203050-61-6 |
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit promising anticancer properties. For instance, a related compound (C03) demonstrated an IC50 value of 56 nM against Tropomyosin receptor kinase A (TRKA), which is implicated in various cancers. Furthermore, it inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM while showing selectivity for the MCF-7 breast cancer cell line and HUVEC cells .
Antimicrobial Activity
In vitro studies have shown that pyrazolo[3,4-b]pyridine derivatives possess significant activity against Mycobacterium tuberculosis. A study reported that specific substitutions on the pyrazole ring enhanced the antituberculotic activity of these compounds. The modifications led to promising results in both in vitro assays and molecular docking studies against pantothenate synthetase from M. tuberculosis .
The mechanism by which N-(1-methyl-6-oxo...) exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of cellular processes critical for tumor growth and survival. The compound's ability to inhibit TRKA suggests a pathway through which it can affect cancer cell proliferation and survival.
Case Studies
Several case studies illustrate the compound's potential:
- TRK Inhibition : A study focusing on TRK inhibitors highlighted that compounds similar to N-(1-methyl-6-oxo...) showed significant inhibition of cancer cell lines associated with TRKA activation.
- Antitubercular Efficacy : Research involving a series of pyrazolo[3,4-b]pyridine derivatives demonstrated that specific substitutions could enhance efficacy against M. tuberculosis, positioning these compounds as potential leads in tuberculosis treatment.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide exhibit significant anticancer properties. The pyrazolo[3,4-b]pyridine scaffold has been identified as a promising candidate for drug development aimed at targeting various cancer types due to its ability to inhibit key enzymes involved in tumor growth and survival .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Similar derivatives have shown efficacy in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes and cancer progression. Such inhibition can lead to reduced inflammation and tumor growth .
Neuroprotective Effects
Emerging studies suggest that compounds related to this structure may possess neuroprotective effects. Their ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Case Study 1: Antitumor Activity Assessment
In a study assessing the anticancer activity of similar compounds, researchers found that derivatives exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on enzyme inhibition properties where derivatives were tested against COX and LOX enzymes. Results demonstrated significant inhibition rates comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential use in inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following compounds share structural motifs with the target molecule, such as fused heterocycles, carboxamide groups, or thiophene substituents:
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogues range from 152–245°C, influenced by substituent polarity and molecular symmetry .
- Solubility : Thiophene and aromatic substituents (e.g., p-tolyl) likely enhance lipid solubility, whereas carboxamide groups improve aqueous compatibility.
Computational and Functional Comparisons
- ChemGPS-NP Modeling : As demonstrated in , this tool can map the target compound’s chemical space relative to analogues, identifying functional similarities beyond structural overlap (e.g., hydrogen-bonding capacity).
- Machine Learning : XGBoost models () could predict properties like bioavailability or metabolic stability, though specific data for the target compound are lacking.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodology : Multi-step synthesis involving condensation reactions, as demonstrated in structurally similar pyrrolo[2,3-d]pyrimidine derivatives. Key steps include:
- Use of anhydrous DMF and coupling agents (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine) for amide bond formation .
- Recrystallization from ethyl acetate/ethanol mixtures to obtain high-purity crystals (yields: 63–95%) .
- Monitoring via NMR to confirm intermediate structures (e.g., thiophene-substituted intermediates with δ 7.5–8.5 ppm aromatic protons) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodology :
- X-ray crystallography : Resolve conformational details (e.g., boat-like puckering in pyrimidine rings, dihedral angles between fused rings) .
- NMR spectroscopy : Assign peaks using split patterns (e.g., methyl groups at δ 1.2–2.5 ppm, aromatic protons from thiophene/p-tolyl moieties) .
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS (error < 2 ppm) .
Q. How can researchers ensure reproducibility in biological activity assays for this compound?
- Methodology :
- Standardize assay protocols (e.g., cell lines, incubation times) based on prior pyrimidinone derivatives with anti-tuberculosis or anticancer activity .
- Use positive controls (e.g., dihydrofolate reductase inhibitors for antifolate activity comparisons) .
Advanced Research Questions
Q. What computational strategies can predict and optimize the compound’s reactivity and stability?
- Methodology :
- Quantum chemical calculations : Employ density functional theory (DFT) to model reaction pathways (e.g., transition states in heterocyclic ring formation) .
- Molecular dynamics (MD) simulations : Assess solvent effects and conformational flexibility in aqueous/organic mixtures .
- Reaction path search tools : Use AI-driven platforms (e.g., ICReDD) to narrow experimental conditions by integrating computational and experimental data .
Q. How can contradictions in biological activity data across in vitro and in vivo models be resolved?
- Methodology :
- Meta-analysis : Compare pharmacokinetic parameters (e.g., bioavailability, half-life) across studies to identify metabolic bottlenecks .
- Proteomics profiling : Identify off-target interactions (e.g., kinase inhibition) using affinity chromatography and LC-MS/MS .
- Dose-response modeling : Apply Hill equations to differentiate efficacy thresholds between models .
Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?
- Methodology :
- Cryo-EM/X-ray co-crystallography : Resolve binding modes with target proteins (e.g., kinases, receptors) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for structure-activity relationship (SAR) refinement .
- Fluorescence polarization assays : Measure competitive displacement of labeled ligands in real time .
Q. How can researchers design derivatives to improve metabolic stability without compromising potency?
- Methodology :
- Bioisosteric replacement : Substitute thiophene with furan or selenophene to modulate CYP450 metabolism .
- Pro-drug strategies : Introduce ester or amide groups at the pyrrolidine carboxylate to enhance solubility .
- ADMET prediction software : Use tools like SwissADME to prioritize derivatives with favorable LogP and P-gp substrate scores .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?
- Methodology :
- Non-linear regression : Fit data to sigmoidal curves (e.g., ) using GraphPad Prism .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
- Principal component analysis (PCA) : Identify outliers in high-throughput screening datasets .
Q. How should researchers validate crystallization conditions for reproducible polymorph formation?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
